molecular formula C23H23N5O3 B3016719 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203272-17-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide

Katalognummer B3016719
CAS-Nummer: 1203272-17-6
Molekulargewicht: 417.469
InChI-Schlüssel: KMNHCXYZJLGFCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of novel heterocyclic compounds has been a focus of recent research due to their potential therapeutic applications. In the context of antibacterial agents, a study has reported the synthesis of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives with a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group at the C-10 position. These compounds demonstrated potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates, with certain derivatives showing enhanced activity compared to clinafloxacin. The introduction of a fluorine atom was found to reduce toxicity and convulsion inductive ability, as well as eliminate phototoxicity .

Another study focused on the synthesis of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety. The synthesis involved reactions of N-1-Naphthyl-3-oxobutanamide with various reagents to yield a range of heterocyclic compounds. The structures of these compounds were confirmed through analytical and spectral data .

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their biological activity. In the case of the substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, single crystals were developed for certain compounds, which allowed for a detailed analysis of their molecular structure. These structures are essential for docking studies and for predicting the interaction of these compounds with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these heterocyclic compounds are varied and often complex. For instance, the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide yielded pyridine-2(1H)-thiones, which upon further reactions gave rise to a variety of derivatives, including thieno[2,3-b]pyridine derivatives and pyridothienopyrimidine derivatives. These reactions demonstrate the versatility of heterocyclic chemistry in generating diverse compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the substituents present on the heterocyclic rings. For example, the introduction of a fluorine atom in the pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives led to a reduction in toxicity and convulsion inductive ability, highlighting the impact of halogenation on the pharmacological profile of these compounds. Additionally, the lack of cytotoxicity in human cells for the most active anti-tubercular agents indicates favorable selectivity, which is a desirable property for therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds with structural similarities to "N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide" have been explored for their antimicrobial potential. For instance, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Some of these compounds exhibited significant activity with low cytotoxicity to human cells, indicating their potential as anti-tubercular agents (Srinivasarao et al., 2020).

Synthesis Methodologies

Research on the synthesis of novel benzodifuranyl, triazines, and oxadiazepines derived from visnaginone and khellinone highlighted the development of heterocyclic compounds with potential anti-inflammatory and analgesic properties. These synthesis strategies may offer insights into the creation of derivatives of "this compound" for various biomedical applications (Abu‐Hashem et al., 2020).

Therapeutic Agents Development

The exploration of molecular interactions and the design of novel compounds targeting specific receptors or enzymes are crucial in the development of therapeutic agents. For example, the synthesis and evaluation of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives as antimycobacterial agents against drug-sensitive and resistant strains of Mycobacterium tuberculosis demonstrate the potential of structurally complex compounds in therapeutic applications (Lv et al., 2017).

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-pyridin-3-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c29-23(25-13-16-3-5-20-21(12-16)31-15-30-20)17-7-10-28(11-8-17)22-6-4-19(26-27-22)18-2-1-9-24-14-18/h1-6,9,12,14,17H,7-8,10-11,13,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNHCXYZJLGFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.